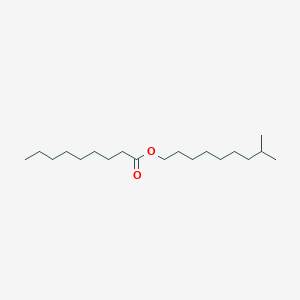

8-Methylnonyl nonanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

8-methylnonyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-4-5-6-7-10-13-16-19(20)21-17-14-11-8-9-12-15-18(2)3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLPOPTXAXWWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052727 | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a mild ester odor; [Cognis MSDS] | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-32-0 | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid, 8-methylnonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylnonyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Methylnonyl Nonanoate

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Methylnonyl nonanoate, tailored for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, synthesis methodologies, and relevant chemical reactions, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Physicochemical Properties

This compound (CAS No. 109-32-0) is an ester characterized by a branched alkyl chain, which imparts unique physical and chemical properties compared to its straight-chain counterparts.[1] It is often described as a colorless to pale yellow, clear liquid with a mild, fruity ester odor.[1][2][3][4] This compound is generally insoluble in water but shows good solubility in many organic solvents.[2][3] Its branched structure contributes to lower melting and pour points, making it suitable for applications in colder environments.[1]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 109-32-0 | [1][5][6] |

| Molecular Formula | C₁₉H₃₈O₂ | [1][2][6] |

| Molecular Weight | 298.51 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1][3][5] |

| Odor | Mild ester odor | [4] |

| IUPAC Name | This compound | [6] |

| Synonyms | Isodecyl pelargonate, 8-methylnonyl nonan-1-oate |[1][3][6] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Boiling Point | ~340.7 °C | Predicted value | [1][7] |

| Density | ~0.862 g/cm³ | Predicted value | [1] |

| Water Solubility | 0.001354 mg/L at 25 °C | Estimated | [7] |

| logP (o/w) | 8.272 | Estimated | [7] |

| Flash Point | 162.2 °C (324.0 °F) | TCC, Estimated |[7] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through esterification reactions. The quality and purity of the final product are critical, as impurities can lead to undesirable side reactions and reduced yields in subsequent applications.[5] A purity level exceeding 99.0% is often specified for use as an intermediate in organic synthesis.[5]

The most common method for synthesizing this compound is the Fischer-Speier esterification.[1] This acid-catalyzed condensation reaction involves reacting nonanoic acid (also known as pelargonic acid) with 8-methylnonanol.[1]

Experimental Protocol:

-

Reactant Mixture: Nonanoic acid and 8-methylnonanol are combined, typically with a slight excess of the alcohol to drive the equilibrium towards the product.

-

Acid Catalyst: A strong acid, such as sulfuric acid, is added to the mixture to protonate the carbonyl oxygen of the nonanoic acid, making the carbonyl carbon more electrophilic.[1]

-

Reaction Conditions: The mixture is heated to facilitate the nucleophilic attack of the alcohol on the carbonyl carbon.

-

Water Removal: The water formed as a byproduct is continuously removed from the reaction mixture (e.g., using a Dean-Stark apparatus) to shift the equilibrium towards the formation of the ester.[1]

-

Workup and Purification: Once the reaction is complete, the mixture is cooled, washed with a basic solution (like sodium bicarbonate) to neutralize the acid catalyst, and then washed with water. The organic layer is dried, and the final product is purified, typically by vacuum distillation.

Caption: Fischer-Speier esterification workflow.

An alternative synthetic route is transesterification, which can be particularly advantageous for enzymatic synthesis.[1] This method involves reacting an ester of nonanoic acid, such as methyl nonanoate, with 8-methylnonanol, often catalyzed by a lipase enzyme.[1]

Experimental Protocol:

-

Reactant Mixture: Methyl nonanoate (or another suitable nonanoate ester) is mixed with 8-methylnonanol.

-

Catalyst: A lipase enzyme is introduced as a biocatalyst. Immobilized enzymes are often preferred as they simplify recovery and reuse.[1]

-

Reaction Conditions: The reaction is typically run under solvent-free conditions at a controlled temperature suitable for the enzyme's activity.

-

Byproduct Removal: The volatile alcohol byproduct (e.g., methanol) is removed, often under reduced pressure, to drive the reaction to completion. This removal is generally easier than removing water in direct esterification.[1]

-

Purification: After the reaction, the enzyme is filtered off, and the product is purified, for instance, through distillation.

Caption: Enzymatic transesterification workflow.

Chemical Reactivity and Applications

As an ester, this compound is a versatile intermediate in organic synthesis.[5] Its ester functional group can participate in several key reactions.

-

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed back to nonanoic acid and 8-methylnonanol.

-

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

-

Oxidation: The presence of a tertiary hydrogen at the 8-position of the alcohol-derived chain makes it a potential site for oxidation, which typically proceeds via free-radical pathways.[1]

Due to its chemical properties, this compound serves as a key building block in the synthesis of more complex molecules, including specialty chemicals and potential pharmaceutical intermediates.[5] It also finds use as a lubricant, solvent, and pigment dispersant.[2][4]

References

- 1. This compound | 109-32-0 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Nonanoic acid, 8-methylnonyl ester - Hazardous Agents | Haz-Map [haz-map.com]

- 5. nbinno.com [nbinno.com]

- 6. Nonanoic acid, 8-methylnonyl ester | C19H38O2 | CID 66957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. isodecyl nonanoate, 109-32-0 [thegoodscentscompany.com]

An In-depth Technical Guide on 8-Methyl-2-decanol Propanoate: The Sex Pheromone of the Western Corn Rootworm (Diabrotica virgifera virgifera)

Introductory Note: This guide focuses on 8-methyl-2-decanol propanoate, the well-documented sex pheromone of the Western Corn Rootworm (Diabrotica virgifera virgifera). The initial request specified 8-methylnonyl nonanoate; however, a thorough review of scientific literature indicates that 8-methyl-2-decanol propanoate is the accurately identified and extensively researched pheromone for this significant agricultural pest. Given the structural similarity, it is presumed that the interest lies in the biological activity and application of the Western Corn Rootworm's pheromone.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the chemical properties, biological activity, synthesis, and experimental protocols associated with 8-methyl-2-decanol propanoate.

Chemical and Biological Profile

8-methyl-2-decanol propanoate is the female-produced sex pheromone of the Western Corn Rootworm (Diabrotica virgifera virgifera), a major pest of maize crops in North America and Europe.[1][2] This pheromone is a critical component in the reproductive behavior of the species, primarily attracting males for mating.[2][3] The molecule has two chiral centers, at the C2 and C8 positions, resulting in four possible stereoisomers. Research has shown that the different stereoisomers can elicit varying behavioral responses in Diabrotica species, highlighting the stereospecificity of the insect's olfactory system.[4] For the Western Corn Rootworm, the (2R,8R)-8-methyl-2-decanol propanoate isomer is the most active component.[1]

Chemical Properties of 8-Methyl-2-decanol Propanoate

| Property | Value |

| Molecular Formula | C₁₄H₂₈O₂ |

| Molecular Weight | 228.37 g/mol |

| CAS Number (for racemic mixture) | 84995-58-4 |

| Structure | Propanoate ester of 8-methyl-2-decanol |

Quantitative Behavioral and Electrophysiological Data

The response of male Western Corn Rootworms to 8-methyl-2-decanol propanoate has been quantified in various field and laboratory studies. Traps baited with the synthetic pheromone are effective tools for monitoring and managing pest populations.[1][3] The response is dose-dependent, with an optimal concentration for attracting males.

Field Trapping and Electroantennography (EAG) Data Summary

| Experiment Type | Insect Species | Stimulus | Dosage/Concentration | Observed Response |

| Field Trapping | Diabrotica v. virgifera (WCR) | Racemic 8-methyl-2-decanol propanoate | Increasing doses | Attraction of males increases with dose up to the highest levels tested. |

| Field Trapping | Diabrotica l. barberi (NCR) | Racemic 8-methyl-2-decanol propanoate | Low to high concentrations | Response peaks at a relatively low concentration and is reduced at higher concentrations. |

| Field Trapping | Diabrotica v. virgifera (WCR) | (2R,8R)-8-methyl-2-decanol propanoate | Not specified | Most active stereoisomer for attracting WCR males.[1] |

| Electroantennography (EAG) | Diabrotica v. virgifera | Various host plant volatiles | Not specified | Used to screen for antennal responses to potential attractants. |

Experimental Protocols

A. Pheromone Collection and Identification

A general workflow for the collection and identification of insect pheromones, such as that used for the Western Corn Rootworm, involves several key steps.

-

Insect Rearing and Collection of Volatiles : Virgin female insects are reared under controlled conditions. The volatile compounds they release are collected by passing a purified air stream over them and through a solid-phase adsorbent trap (e.g., Porapak Q) or by solvent extraction of tissues.

-

Chemical Analysis : The collected volatiles are eluted from the adsorbent with a solvent (e.g., hexane) and concentrated. The extract is then analyzed using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to separate and identify the chemical components. Electroantennographic detection (EAD), where the GC effluent is passed over a live insect antenna, can be used to pinpoint biologically active compounds.

-

Structure Elucidation : The chemical structure of the active compound is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with synthetic standards.

-

Synthesis and Bioassays : The proposed structure is synthesized in the laboratory. The synthetic compound is then tested in laboratory and field bioassays to confirm that it elicits the same behavioral response as the natural pheromone.

B. Synthesis of 8-Methyl-2-decanol Propanoate

Multiple synthetic routes for 8-methyl-2-decanol propanoate and its stereoisomers have been developed. A common approach involves the synthesis of the chiral alcohol, 8-methyl-2-decanol, followed by esterification.

-

Asymmetric Synthesis of the Alcohol Moiety : Chiral starting materials are often employed to achieve the desired stereochemistry. For example, a convergent synthesis can be achieved through a Julia-Kocienski olefination between a chiral sulfone and a chiral aldehyde.[4]

-

Esterification : The synthesized 8-methyl-2-decanol is then esterified with propanoic acid or a derivative (e.g., propanoyl chloride) in the presence of a suitable catalyst to form the final propanoate ester.

-

Purification : The final product is purified using techniques such as column chromatography to ensure high purity for bioassays.

Visualizations

Experimental Workflow for Pheromone Identification

Caption: A generalized workflow for the identification of an insect sex pheromone.

Simplified Olfactory Signaling Pathway

References

Unveiling 8-Methylnonyl Nonanoate: A Technical Guide to its Discovery and Identification in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylnonyl nonanoate, a branched-chain ester with the chemical formula C₁₉H₃₈O₂, has garnered interest within the scientific community for its role as a semiochemical in insects.[1] Its potential applications in integrated pest management strategies underscore the importance of understanding its discovery, identification, and the methodologies employed for its characterization. This technical guide provides an in-depth overview of the processes involved in the detection and analysis of this compound from insect sources, tailored for researchers, scientists, and professionals in drug development. The document outlines the general experimental protocols for pheromone extraction and analysis, summarizes key data, and presents visual workflows to facilitate a comprehensive understanding of the scientific journey from insect to identified compound.

Introduction

The study of insect chemical communication, a cornerstone of chemical ecology, has led to the identification of a vast array of compounds that mediate critical behaviors such as mating, aggregation, and foraging.[1] Among these are branched-chain esters, a class of molecules to which this compound belongs.[1] This compound is an ester formed from nonanoic acid and 8-methylnonanol.[1] While the synthesis of this compound is well-documented, its natural occurrence in insects and its role as a pheromone are areas of ongoing investigation. This guide focuses on the methodological framework for the discovery and identification of this specific semiochemical in an insect context.

General Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its extraction and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈O₂ | [1] |

| Molecular Weight | 298.51 g/mol | [1] |

| CAS Number | 109-32-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Approximately 340.7 °C | [1] |

| Density | Approximately 0.862 g/cm³ | [1] |

| Synonyms | Isodecyl pelargonate, 8-methylnonyl nonan-1-oate | [1] |

Experimental Protocols for Discovery and Identification

The identification of a novel pheromone like this compound from an insect source is a meticulous process that involves several key stages, from sample collection to chemical analysis. The following protocols are generalized from established methods in insect chemical ecology.

Insect Rearing and Sample Collection

-

Insect Culture: Establish and maintain a laboratory colony of the target insect species under controlled conditions of temperature, humidity, and photoperiod to ensure a consistent supply of healthy individuals.

-

Pheromone Gland Dissection: For the extraction of internal pheromone reservoirs, dissect the specific glands suspected of producing the semiochemicals under a stereomicroscope.

-

Volatile Collection (Aeration): To collect airborne pheromones, place calling insects (typically virgin females) in a clean glass chamber. Purified and humidified air is passed over the insects, and the effluent air is drawn through an adsorbent trap (e.g., Porapak Q, Tenax) to capture the volatile compounds.

Extraction of Semiochemicals

-

Solvent Extraction: Submerge the dissected glands or the entire insect body in a high-purity, non-polar organic solvent such as hexane or dichloromethane for a specified period. The solvent extracts the lipids, including the pheromones.

-

Solid Phase Microextraction (SPME): For a solventless approach, expose an SPME fiber coated with a suitable stationary phase to the headspace above the calling insects or directly to the surface of the pheromone gland.

Chemical Analysis and Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds.

-

Sample Introduction: The solvent extract is injected into the GC, or the SPME fiber is thermally desorbed in the injection port.

-

Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. A non-polar column is typically used for ester analysis.

-

Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron impact) and fragmented. The resulting mass spectrum, a unique fragmentation pattern, is compared against spectral libraries (e.g., NIST) for identification.

-

-

Electroantennographic Detection (EAD): To pinpoint biologically active compounds, the effluent from the GC column is split. One portion goes to the MS detector, and the other is passed over a live insect antenna. An electrical signal from the antenna indicates that the insect can detect that specific compound.

-

Chemical Synthesis and Confirmation: Once a putative structure is determined, it is chemically synthesized. The synthetic compound is then co-injected with the natural extract into the GC-MS to confirm matching retention times and mass spectra. Bioassays are also performed with the synthetic compound to verify its behavioral effect on the insect.

Visualization of Experimental Workflow

The logical flow of discovering and identifying an insect pheromone can be visualized as follows:

Caption: Experimental workflow for insect pheromone identification.

Signaling Pathway and Logical Relationships

The interaction of a pheromone like this compound with an insect's olfactory system initiates a signaling cascade that results in a behavioral response.

Caption: Generalized olfactory signaling pathway in insects.

Conclusion

The discovery and identification of this compound and other semiochemicals in insects are pivotal for advancing our understanding of chemical ecology and developing innovative pest management solutions. The methodologies outlined in this guide, centered around advanced analytical techniques like GC-MS and EAD, provide a robust framework for researchers. Future investigations will likely focus on elucidating the biosynthetic pathways of such compounds within insects and exploring their broader ecological significance. The continued refinement of these analytical techniques will undoubtedly lead to the discovery of new semiochemicals and a deeper appreciation of the complex chemical language of insects.

References

The Biological Significance of Branched-Chain Esters in Insect Communication: An In-depth Technical Guide

Abstract

Effective communication is paramount for the survival and propagation of insect species, governing behaviors such as mating, aggregation, and host location. Chemical signals, or semiochemicals, form the primary modality of this communication. Among the vast diversity of these signaling molecules, branched-chain esters represent a structurally distinct and functionally significant class. These compounds, characterized by a fatty acid-derived ester with one or more alkyl branches, serve as highly specific and potent pheromones and kairomones in various insect orders, particularly Coleoptera. Their lower volatility compared to shorter straight-chain compounds makes them ideal for signaling over shorter distances and as contact cues. This technical guide provides a comprehensive overview of the biological significance of branched-chain esters, detailing their biosynthesis, the experimental protocols for their identification and analysis, quantitative data on their behavioral effects, and the current understanding of the signaling pathways involved in their perception. This document aims to serve as a foundational resource for researchers in chemical ecology, pest management, and drug development by consolidating current knowledge and highlighting areas for future investigation.

Introduction: The Role of Branched-Chain Esters in Chemical Ecology

Insects employ a sophisticated chemical language to navigate their environment and interact with conspecifics and other organisms.[1] This language is composed of semiochemicals, which are broadly classified based on the nature of the interaction they mediate. Pheromones facilitate intraspecific communication, such as attracting mates or signaling aggregation, while allelochemicals, like kairomones, mediate interspecific interactions, often to the benefit of the receiver (e.g., a predator locating prey).[2]

Most insect pheromones are derived from fatty acid metabolism, resulting in a diverse array of alcohols, aldehydes, and esters.[3] Branched-chain esters are a specialized subset of these compounds, distinguished by the presence of methyl or other alkyl groups along the carbon backbone of the alcohol or acid moiety. This structural feature imparts specific physicochemical properties, such as chirality and altered volatility, which contribute to the high specificity of the chemical signal.

Branched-chain esters are particularly prevalent as aggregation pheromones in the order Coleoptera (beetles), an order known for its complex chemical communication systems that often involve multi-component blends.[4][5] These pheromones are typically produced by males and attract both males and females, leading to mass gatherings that facilitate mating and can overwhelm host plant defenses.[2] Understanding the function and biosynthesis of these specific esters is crucial for developing targeted and environmentally benign pest management strategies, such as mating disruption and mass trapping.[6]

Identified Branched-Chain Ester Pheromones and Their Biological Activity

Several branched-chain esters have been identified as key components of insect aggregation pheromones. The following examples from the order Coleoptera illustrate their importance and the synergistic effects often observed in pheromone blends.

Aggregation Pheromone of the Powder-Post Beetle (Lyctus africanus)

The male powder-post beetle, Lyctus africanus, a significant pest of timber products, produces a three-component aggregation pheromone consisting entirely of branched-chain esters.[7][8] Behavioral bioassays have demonstrated that while one component can elicit a response, a blend of all three is significantly more attractive, highlighting the importance of the complete pheromonal bouquet.[9]

Aggregation Pheromone of the Weevil (Sternechus subsignatus)

In the Curculionidae family, the weevil Sternechus subsignatus utilizes a blend of two male-produced methyl-branched long-chain methyl esters to mediate aggregation.[10] Gas chromatography coupled with electroantennographic detection (GC-EAD) revealed that the major component of this blend is biologically active, eliciting a response from the female antennae.[10]

Data Presentation: Quantitative Analysis of Pheromone Production and Activity

Quantitative data is essential for understanding the potency and ecological relevance of pheromones. The following tables summarize key quantitative findings from studies on branched-chain ester pheromones.

Table 1: Quantitative Analysis of Male-Produced Aggregation Pheromone Components in Lyctus africanus

| Pheromone Component | Chemical Structure | Mean Quantity per Male (ng ± SD) |

| 2-propyl dodecanoate | CH₃(CH₂)₁₀COOCH(CH₃)CH₂CH₃ | 15.1 ± 4.9[9] |

| 3-pentyl dodecanoate | CH₃(CH₂)₁₀COOCH(CH₂CH₃)₂ | 323.9 ± 121.2[9] |

| 3-pentyl tetradecanoate | CH₃(CH₂)₁₂COOCH(CH₂CH₃)₂ | 20.1 ± 13.1[9] |

Table 2: Behavioral Response of Lyctus africanus to Synthetic Pheromone Components

| Treatment (1 µg on paper disk) | Mean No. of Beetles Aggregated (± SE) | Statistical Significance vs. Control |

| Females | ||

| 3-pentyl dodecanoate | 11.8 ± 1.0 | p < 0.001 |

| Blend (1:20:1 ratio) | 16.5 ± 1.0 | p < 0.001 |

| Control (Hexane) | 3.8 ± 0.5 | - |

| Males | ||

| 3-pentyl dodecanoate | 7.6 ± 1.2 | p < 0.05 |

| Blend (1:20:1 ratio) | 12.1 ± 1.1 | p < 0.001 |

| Control (Hexane) | 4.3 ± 0.6 | - |

| Data derived from Kartika et al. (2015). The blend of the three esters was significantly more attractive to both sexes than the major component alone.[9] |

Table 3: Effect of Age on the Production of Major Pheromone Components in Male Lyctus africanus

| Age of Male Beetle (weeks) | Mean Quantity of 3-pentyl dodecanoate (ng ± SE) | Mean Quantity of 3-pentyl tetradecanoate (ng ± SE) |

| 1 | 100.3 ± 25.1 | 11.2 ± 3.1 |

| 3 | 250.5 ± 40.2 | 25.8 ± 5.6 |

| 5 | 350.1 ± 55.9 | 30.1 ± 6.2 |

| 9 | 150.7 ± 30.8 | 15.4 ± 4.3 |

| 12 | 80.4 ± 20.1 | 8.9 ± 2.9 |

| Data derived from Kartika et al. (2020). Pheromone production peaks around 5 weeks of age and declines thereafter.[6] |

Experimental Protocols

The identification and functional characterization of branched-chain esters require a combination of sophisticated analytical and behavioral techniques.

Pheromone Collection and Chemical Analysis

Objective: To extract, identify, and quantify branched-chain ester pheromones from an insect.

Protocol 1: Solid-Phase Microextraction (SPME) Coupled with GC-MS

-

Sample Preparation: Immobilize a single living insect or place a dissected pheromone gland in a small glass vial (e.g., 2 mL).[11] For airborne pheromones, the insect can be placed in a larger aeration chamber.[12]

-

Volatile Collection (Headspace SPME):

-

Select an appropriate SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

-

Expose the fiber to the headspace of the vial containing the insect/gland for a defined period (e.g., 5-30 minutes) at a controlled temperature (e.g., room temperature or slightly elevated to increase volatilization).[11]

-

The use of SPME is advantageous as it is a solvent-free technique, which prevents the masking of volatile compounds by a solvent peak during analysis.[12]

-

-

Chemical Identification (GC-MS Analysis):

-

Immediately desorb the collected analytes from the SPME fiber in the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Column: Use a non-polar or mid-polarity column suitable for separating long-chain esters (e.g., DB-5ms, HP-5).

-

Temperature Program: An example program could be: initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min.

-

Mass Spectrometry: Operate the MS in electron ionization (EI) mode (70 eV). Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and by comparing their retention times to those of synthetic standards.

-

-

Quantification: To quantify the pheromone components, create a calibration curve using synthetic standards of known concentrations, analyzed under the same GC-MS conditions.[9] An internal standard can be added to correct for variations in extraction and injection.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex extract are biologically active (i.e., detected by the insect's antenna).

-

Instrument Setup:

-

A GC effluent is split, with approximately half directed to the Flame Ionization Detector (FID) and the other half to the EAD preparation.[13]

-

The effluent directed to the EAD is passed through a heated transfer line to prevent condensation and is mixed with a humidified, charcoal-filtered air stream.[14]

-

-

Antennal Preparation:

-

Excise an antenna from a live insect.

-

Cut off the distal tip and the base.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the cut distal end, and the reference electrode is inserted into the base of the antenna.

-

-

Data Acquisition:

-

Inject the pheromone extract into the GC.

-

Simultaneously record the signal from the FID and the amplified electrical potential from the antenna (the electroantennogram or EAG).

-

A peak in the EAG trace that is time-aligned with a peak on the FID chromatogram indicates that the compound eluting at that time is detected by the insect's antenna.[13]

-

Behavioral Bioassays

Objective: To determine the behavioral response of insects to specific branched-chain esters or blends.

Protocol 3: Y-Tube Olfactometer Bioassay

-

Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to purified, humidified air sources.

-

Stimulus Application:

-

Dissolve a precise amount of the synthetic test compound (e.g., 1 µg) in a solvent (e.g., hexane) and apply it to a piece of filter paper.

-

Place the treated filter paper in a sample chamber connected to the airflow of one arm (treatment arm).

-

Place a filter paper treated only with the solvent in the chamber of the other arm (control arm).

-

-

Bioassay Procedure:

-

Introduce a single insect into the downwind end of the central arm.

-

Allow the insect a set amount of time (e.g., 10 minutes) to make a choice. A choice is recorded when the insect walks a specific distance (e.g., 5 cm) into one of the arms.[15]

-

Record the number of insects choosing the treatment arm versus the control arm. Insects that do not make a choice are recorded as non-responders.

-

-

Data Analysis: Use a Chi-square test or a G-test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.[15]

Protocol 4: Wind Tunnel Bioassay

-

Apparatus: A wind tunnel (e.g., made of plexiglass) that creates a laminar airflow at a controlled speed (e.g., 30 cm/s).[8][9] The floor of the tunnel can be marked with patterns to provide visual cues for the insect.[16]

-

Stimulus Application: Place a stimulus source (e.g., a filter paper treated with the pheromone) at the upwind end of the tunnel, creating a pheromone plume.

-

Bioassay Procedure:

-

Release an insect on a platform at the downwind end of the tunnel.

-

Observe and record key behaviors: activation (wing fanning, walking), take-off, upwind flight (zigzagging), and contact with the source.

-

-

Data Analysis: Compare the percentage of insects exhibiting each behavior in response to the pheromone stimulus versus a solvent control. Flight paths can be recorded and analyzed to quantify parameters like flight speed and turn frequency.

Biosynthesis of Branched-Chain Esters

The biosynthesis of branched-chain esters is a modification of the general fatty acid synthesis pathway found in insects.[2][16] The process begins with acetyl-CoA and involves a series of enzymatic steps to produce the final ester product.

-

Initiation and Elongation: Standard fatty acid synthesis begins with acetyl-CoA as a starter unit and uses malonyl-CoA as the two-carbon extender unit, catalyzed by a multi-enzyme complex called fatty acid synthase (FAS).

-

Branch Incorporation: To create a methyl-branched chain, the FAS complex incorporates methylmalonyl-CoA instead of malonyl-CoA at specific points during the elongation process.[10] Methylmalonyl-CoA is typically derived from the metabolism of amino acids like valine and isoleucine, or from propionyl-CoA.[13]

-

Stereochemistry Control: The stereochemistry of the methyl branch is determined during the reduction of an α,β-unsaturated thioester intermediate by the enoyl-ACP reductase domain of the FAS. This step is stereoselective, typically producing a specific enantiomer (e.g., the (R)-configuration), which is crucial for biological activity.[10]

-

Chain-Length Determination: The final chain length of the fatty acyl-CoA precursor is determined by the specificity of the FAS complex.

-

Reduction to Alcohol: The fatty acyl-CoA is then reduced to the corresponding fatty alcohol by a fatty acyl-CoA reductase (FAR) enzyme.

-

Esterification: Finally, an alcohol acetyltransferase (AAT) or a similar enzyme catalyzes the esterification of the branched-chain alcohol with an acyl-CoA (often acetyl-CoA) to form the final branched-chain ester pheromone.

Caption: Biosynthesis pathway for branched-chain ester pheromones.

Olfactory Signaling and Perception

The perception of branched-chain esters, like other odorants, begins at the insect's antenna and involves a cascade of molecular events within specialized olfactory sensory neurons (OSNs).

-

Odorant Binding and Transport: Volatile ester molecules enter the pores of olfactory sensilla on the antenna and dissolve in the aqueous sensillar lymph. Odorant-binding proteins (OBPs) are thought to bind to these hydrophobic molecules and transport them to the receptors on the dendritic membrane of the OSNs.

-

Receptor Activation: The primary receptors for odorants in insects are members of the Odorant Receptor (OR) and Ionotropic Receptor (IR) families. Insect ORs are unique ligand-gated ion channels that form a heterodimer consisting of a variable, odorant-specific ORx protein and a highly conserved co-receptor known as Orco.

-

Signal Transduction: Upon binding of the branched-chain ester to the specific ORx subunit, the ORx-Orco complex undergoes a conformational change, opening the ion channel. This leads to an influx of cations (e.g., Na⁺, K⁺, Ca²⁺) and depolarization of the OSN membrane, generating a receptor potential.

-

Action Potential and Neural Coding: If the receptor potential reaches a threshold, it triggers a series of action potentials (spikes) that travel down the axon of the OSN to the antennal lobe of the insect's brain. The brain then integrates signals from numerous OSNs to perceive the odor and initiate an appropriate behavioral response.

While the general framework for olfaction in Coleoptera is established, the specific ORs that bind to branched-chain ester pheromones have not yet been deorphanized.[16] Functional characterization studies in weevils and other beetles have successfully identified ORs for other classes of compounds like monoterpenes and green leaf volatiles, but the receptors for these important aggregation pheromones remain a key area for future research.[16]

Caption: General olfactory signaling pathway for ester perception.

Conclusion and Future Directions

Branched-chain esters are vital chemical signals in the life history of many insect species, particularly as aggregation pheromones in beetles. Their unique structures, arising from specialized biosynthetic pathways, provide the specificity required for reliable intraspecific communication. This guide has detailed the current knowledge surrounding these compounds, from their chemical identity and biosynthesis to the experimental methods used to study their function.

Despite significant progress, key knowledge gaps remain. The most pressing need is the identification and functional characterization of the specific olfactory receptors that detect branched-chain esters. Deorphanizing these receptors will provide profound insights into the molecular basis of chemosensation and could open new avenues for pest management, such as the design of novel receptor agonists or antagonists. Furthermore, a deeper understanding of the enzymatic machinery, particularly the fatty acid synthases and reductases involved in creating these specific structures, could enable the biotechnological production of these complex pheromones for use in agriculture and forestry. Continued research in this area will undoubtedly enhance our ability to manipulate insect behavior for human benefit while minimizing environmental impact.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Characterization of olfactory receptor neurons for pheromone candidate and plant volatile compounds in the clover root weevil, Sitona lepidus [agris.fao.org]

- 3. Specificity and redundancy in the olfactory system of the bark beetle Ips typographus: Single-cell responses to ecologically relevant odors | SLU publication database (SLUpub) [publications.slu.se]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Antennal transcriptome analysis of the chemosensory gene families in the tree killing bark beetles, Ips typographus and Dendroctonus ponderosae (Coleoptera: Curculionidae: Scolytinae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequencing and characterizing odorant receptors of the cerambycid beetle Megacyllene caryae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 10. Olfaction in the spruce bark beetle, Ips typographus | SLU publication database (SLUpub) [publications.slu.se]

- 11. pure.psu.edu [pure.psu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Odorant receptor orthologues in conifer‐feeding beetles display conserved responses to ecologically relevant odours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evolution, developmental expression and function of odorant receptors in insects - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Chemical Signals: The Role of 8-Methylnonyl Nonanoate and its Analogs in Pest Management

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for sustainable and targeted pest management strategies has led researchers to the intricate world of chemical ecology. Insect pheromones and other semiochemicals offer a promising avenue for monitoring and controlling pest populations with high specificity, minimizing off-target effects. This technical guide delves into the chemical ecology of a specific branched-chain ester, 8-methylnonyl nonanoate, and its structural analog, 8-methyl-2-decyl propanoate, which serves as a potent sex pheromone for a major agricultural pest. While a comprehensive review of scientific literature and chemical databases reveals no documented role of this compound in the chemical ecology of any specific pest, the well-studied case of the structurally similar 8-methyl-2-decyl propanoate provides a valuable framework for understanding the nuances of pheromonal communication and the methodologies employed in its investigation. This guide presents a detailed examination of the latter compound, including its stereospecific bioactivity, experimental protocols for its analysis and synthesis, and quantitative data from field trials, offering a crucial resource for researchers working on the development of novel semiochemical-based pest control solutions.

This compound: An Uncharted Territory in Chemical Ecology

Despite its presence in various commercial applications, a thorough investigation into scientific literature and specialized databases, such as the Pherobase, yields no concrete evidence of this compound functioning as a pheromone or semiochemical for any identified pest species. Its chemical properties, characterized by a branched alkyl chain, are similar to many known insect pheromones, suggesting a potential for biological activity.[1] However, without empirical data from electrophysiological or behavioral assays, its role in insect communication remains purely speculative. This lack of information highlights a potential area for future research, where this compound could be screened for activity against various economically important pests.

A Case Study: 8-Methyl-2-decyl Propanoate, the Sex Pheromone of the Western Corn Rootworm (Diabrotica virgifera virgifera)

In stark contrast to its nonanoate analog, 8-methyl-2-decyl propanoate is a well-documented and potent sex pheromone produced by females of the western corn rootworm (Diabrotica virgifera virgifera), a major pest of maize in North America and Europe.[1][2] This ester, with its two chiral centers, exists as four possible stereoisomers, and the biological activity is highly dependent on the specific configuration.

Stereoisomer-Specific Bioactivity

Research has unequivocally demonstrated that the biological activity of 8-methyl-2-decyl propanoate is contingent on its stereochemistry. Male western corn rootworms exhibit a strong attraction to the (2R,8R)-isomer, with a secondary, weaker response to the (2S,8R)-isomer.[2][3] The other two stereoisomers, (2S,8S) and (2R,8S), are inactive.[2][3] This stereospecificity is a common feature of insect pheromones and underscores the importance of precise chemical synthesis and analysis in the development of effective pheromone-based lures.

Interestingly, the northern corn rootworm (Diabrotica barberi), a closely related species, also responds to the (2R,8R)-isomer but is inhibited by the presence of the (2S,8R) and (2S,8S) isomers, suggesting a mechanism for reproductive isolation.[4]

Quantitative Data on Attractiveness

Field trapping studies have quantified the attractiveness of different stereoisomers and blends to male western corn rootworms. The data consistently show the superiority of the (2R,8R)-isomer as an attractant.

| Stereoisomer/Mixture | Mean No. of Males Trapped | Relative Attractiveness (%) | Reference |

| (2R,8R)-8-methyl-2-decyl propanoate | 175.0 | 100 | [4] |

| (2S,8R)-8-methyl-2-decyl propanoate | 68.7 | 39.3 | [4] |

| (2R,8S)-8-methyl-2-decyl propanoate | 0 | 0 | [2][3] |

| (2S,8S)-8-methyl-2-decyl propanoate | 0 | 0 | [2][3] |

| Racemic Mixture | Equal to natural pheromone | - | [2] |

Table 1: Attraction of Male Diabrotica species to Stereoisomers of 8-Methyl-2-decyl propanoate.

Experimental Protocols

The identification, synthesis, and field evaluation of insect pheromones involve a multidisciplinary approach. Below are detailed methodologies for key experiments related to the study of 8-methyl-2-decyl propanoate.

Pheromone Collection and Analysis

Objective: To collect and identify the volatile compounds released by female western corn rootworms.

Protocol:

-

Insect Rearing: Rear western corn rootworms in a controlled laboratory environment to obtain virgin females.

-

Volatile Collection: Place virgin females in a clean, aerated glass chamber. Pass purified air over the insects and then through a solid-phase microextraction (SPME) fiber or a column containing an adsorbent material (e.g., Porapak Q) to trap the volatile organic compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50°C) and gradually increase to a high temperature (e.g., 250°C) to separate the compounds based on their boiling points.

-

Mass Spectrometry: Operate in electron ionization (EI) mode to obtain mass spectra of the eluted compounds.

-

Identification: Compare the mass spectra and retention times of the unknown compounds to those of synthetic standards.

-

Synthesis of 8-Methyl-2-decyl Propanoate Stereoisomers

Objective: To synthesize the four stereoisomers of 8-methyl-2-decyl propanoate for bioassays.

Protocol: The synthesis of the individual stereoisomers is a multi-step process that typically starts from commercially available chiral precursors. A general synthetic scheme is outlined below. The specific reagents and conditions will vary depending on the desired stereoisomer.

This is a generalized representation. Detailed synthetic procedures can be found in the cited literature.

Electroantennography (EAG)

Objective: To measure the electrical response of a male western corn rootworm's antenna to different chemical stimuli.

Protocol:

-

Antenna Preparation: Carefully excise an antenna from a live male beetle. Mount the antenna between two electrodes using conductive gel.

-

Stimulus Delivery: Deliver puffs of air containing known concentrations of the synthetic stereoisomers over the antenna.

-

Signal Amplification and Recording: Amplify the electrical signals generated by the antenna and record them using specialized software.

-

Data Analysis: Measure the amplitude of the depolarization in response to each stimulus.

Field Trapping Assays

Objective: To evaluate the attractiveness of the synthetic pheromone stereoisomers to male western corn rootworms in a natural environment.

Protocol:

-

Trap Preparation: Use sticky traps (e.g., Pherocon AM) baited with a rubber septum or other controlled-release dispenser loaded with a specific stereoisomer or a blend.[5] Use unbaited traps as a control.

-

Experimental Design: Deploy the traps in a randomized complete block design in a cornfield.[6] Space the traps sufficiently far apart to avoid interference (e.g., 10-15 meters).[5][7]

-

Trap Placement: Attach traps to corn stalks at a consistent height, typically around ear level.[5][6]

-

Data Collection: At regular intervals (e.g., daily or weekly), count the number of male western corn rootworms caught in each trap.

-

Statistical Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in attractiveness between the different treatments.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Conclusion and Future Directions

While this compound currently holds no established role in the chemical ecology of pests, the detailed investigation of its structural analog, 8-methyl-2-decyl propanoate, offers significant insights for researchers in the field. The case of the western corn rootworm pheromone exemplifies the critical importance of stereochemistry in insect communication and provides a clear roadmap for the identification, synthesis, and evaluation of new semiochemicals.

Future research should focus on screening compounds like this compound for pheromonal or other semiochemical activity in a broader range of insect pests. Furthermore, continued advancements in analytical techniques, such as coupled gas chromatography-electroantennographic detection (GC-EAD), will be instrumental in identifying novel, minor components of pheromone blends that may play crucial roles in modulating insect behavior. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to harness the power of chemical ecology for the development of next-generation, environmentally sound pest management solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Response ofDiabrotica virgifera virgifera, D. v. Zeae, andD. porracea to stereoisomers of 8-methyl-2-decyl propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. journal.entsocbc.ca [journal.entsocbc.ca]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Preliminary Studies on the Behavioral Effects of 8-Methylnonyl Nonanoate: A Review of Available Data

This technical guide addresses the current body of knowledge regarding the behavioral effects of the chemical compound 8-Methylnonyl nonanoate. Following a comprehensive review of publicly available scientific literature and chemical databases, this document outlines the available information on its properties, synthesis, and applications, and directly addresses the feasibility of detailing its behavioral effects based on current research.

Introduction to this compound

This compound, with the CAS number 109-32-0, is a chemical compound primarily recognized for its utility in the cosmetics and fragrance industries.[1][2] It is a colorless liquid characterized by a fruity odor and functions as an emollient, contributing to the softening and smoothing of skin by forming a protective barrier to prevent moisture loss.[1][2] Its aromatic properties also lead to its use in various scented products.[1][2]

The synthesis of this compound is most commonly achieved through Fischer-Speier esterification, a reaction between 8-methylnonanol and nonanoic acid in the presence of an acid catalyst.[3] The compound undergoes hydrolysis to yield nonanoic acid and 8-methylnonanol.[3]

Review of Behavioral Effects Studies

A thorough search of scientific databases for in-vivo studies, clinical trials, and other research investigating the behavioral effects of this compound yielded no specific results. The existing literature focuses on its chemical properties, synthesis, and commercial applications. There is a notable absence of published research exploring its pharmacological activity, mechanism of action within a biological system, or its effects on behavior in animal models or humans.

Data Presentation and Experimental Protocols

Due to the lack of available research on the behavioral effects of this compound, no quantitative data on behavioral outcomes, dose-response relationships, or comparative efficacy can be presented. Similarly, this guide cannot provide detailed experimental protocols for behavioral assays, as no such studies have been published.

Signaling Pathways and Mechanistic Insights

The current body of scientific literature does not contain information regarding any signaling pathways modulated by this compound or its metabolites that would be relevant to behavioral pharmacology. While the hydrolysis products are known (nonanoic acid and 8-methylnonanol), their independent or combined effects on neurological pathways have not been studied in the context of the parent compound.[3]

Conclusion and Future Directions

At present, there is no scientific evidence to support any claims regarding the behavioral effects of this compound. The compound's use appears to be confined to the cosmetic and fragrance industries.[1][2][4] For researchers, scientists, and drug development professionals, this represents a significant gap in knowledge.

Future research initiatives could be directed towards:

-

Initial In-Vivo Screening: Preliminary studies in standard animal models (e.g., rodents) to assess general behavioral changes, locomotor activity, and potential anxiolytic or sedative effects.

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and the systemic exposure to its hydrolysis products.

-

Toxicological Evaluation: Comprehensive safety and toxicity studies to establish a safe dosage range for any potential therapeutic applications.

Until such foundational research is conducted and published, any discussion of the behavioral effects of this compound remains speculative. The scientific community currently lacks the data to produce an in-depth technical guide on this specific topic.

Below is a conceptual workflow for future preliminary behavioral screening, represented as a DOT script diagram, which could guide initial research in this unexplored area.

Caption: Conceptual workflow for initial behavioral screening of a novel compound.

References

Physical and chemical characteristics of 8-Methylnonyl nonanoate

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Methylnonyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 109-32-0), also known as isodecyl pelargonate, is a branched-chain fatty acid ester. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis methodologies, and analytical characterization. While this compound is primarily utilized in industrial applications as a solvent and lubricant, its structural class—branched-chain fatty acid esters—is of increasing interest in the life sciences for its members' roles in metabolic regulation and as signaling molecules.

Physical and Chemical Characteristics

This compound is a colorless to pale yellow liquid with a mild, sweet, or fruity odor[1][2]. It is characterized by its low volatility and is insoluble in water but soluble in many organic solvents[1][2]. The branched nature of its alkyl chain generally results in a lower melting and pour point compared to its straight-chain isomers, making it suitable for applications in colder environments[3].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 109-32-0 | [1][3] |

| Molecular Formula | C₁₉H₃₈O₂ | [1][3][4] |

| Molecular Weight | 298.51 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Mild, sweet, fruity | [1] |

| Boiling Point | ~340.7 °C (Predicted) | [3] |

| Density | ~0.862 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][2] |

Experimental Protocols

The primary methods for the synthesis of this compound are Fischer-Speier esterification and enzymatic transesterification.

Protocol 1: Synthesis via Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between nonanoic acid and 8-methylnonan-1-ol.

Materials:

-

Nonanoic acid

-

8-Methylnonan-1-ol

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as a catalyst

-

Toluene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine nonanoic acid, 8-methylnonan-1-ol, and toluene.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent and excess reactants under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound[3].

Protocol 2: Synthesis via Enzymatic Transesterification

This method offers a greener alternative to acid catalysis, employing a lipase to catalyze the reaction between an ester of nonanoic acid (e.g., methyl nonanoate) and 8-methylnonan-1-ol.

Materials:

-

Methyl nonanoate (or another short-chain alkyl nonanoate)

-

8-Methylnonan-1-ol

-

Immobilized lipase (e.g., Novozym 435, lipase B from Candida antarctica)[3]

-

Anhydrous solvent (optional, as the reaction can be run neat)

Procedure:

-

Combine methyl nonanoate and 8-methylnonan-1-ol in a suitable reaction vessel.

-

Add the immobilized lipase. The amount of lipase is typically a small percentage of the total reactant weight.

-

The reaction can be carried out in a solvent-free system or in an anhydrous organic solvent.

-

Incubate the mixture at a controlled temperature (typically 40-60°C) with gentle agitation.

-

The reaction is driven forward by the removal of the volatile alcohol byproduct (e.g., methanol), which can be achieved by performing the reaction under a mild vacuum or by bubbling an inert gas through the mixture.

-

Monitor the progress of the reaction by techniques such as gas chromatography (GC).

-

Once the reaction has reached equilibrium or the desired conversion, the immobilized enzyme can be removed by simple filtration.

-

The product, this compound, can be purified from any remaining starting materials by vacuum distillation.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a key technique for assessing the purity of this compound and for identifying it in complex mixtures. The retention time in a GC separation is characteristic of the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern, which is determined by its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information about the different types of hydrogen atoms in the molecule. Key signals would include those for the methyl groups of the branched chain, the methylene groups of the long alkyl chains, and the methylene group adjacent to the ester oxygen.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the region of 1735-1750 cm⁻¹. There will also be C-O stretching bands.

Biological Context and Significance

While there is limited research on the specific biological activities of this compound, it belongs to the class of branched-chain fatty acid esters (BCFAEs). BCFAs and their esters are found in various natural sources and are known to possess interesting biological properties. Research on other BCFAEs has demonstrated their potential as anti-inflammatory agents and modulators of metabolic pathways. For instance, some branched-chain fatty acids have been shown to affect fatty acid biosynthesis in cancer cells and may play a role in regulating lipid metabolism. The study of compounds like this compound could, therefore, provide insights into the structure-activity relationships of this class of lipids.

Visualizations

Below are diagrams illustrating the synthesis workflows for this compound.

Caption: Fischer-Speier Esterification Workflow.

Caption: Enzymatic Transesterification Workflow.

References

Methodological & Application

Enzymatic Synthesis of 8-Methylnonyl Nonanoate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enzymatic synthesis of 8-Methylnonyl nonanoate, a valuable ester intermediate in various industrial applications, including fragrances, cosmetics, and as a specialty lubricant. The synthesis is achieved through the lipase-catalyzed esterification of nonanoic acid and 8-methylnonanol. Lipases, as biocatalysts, offer a green and highly selective alternative to traditional chemical synthesis methods, operating under mild reaction conditions and minimizing byproduct formation. This document outlines a representative protocol using an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), and provides a comparative summary of reaction conditions for similar enzymatic ester syntheses to guide optimization efforts.

Introduction

This compound is an ester with applications in the formulation of fragrances, as a conditioning agent in personal care products, and as a plasticizer.[1][2][3] Traditionally, its synthesis is performed via Fischer-Speier esterification, which often requires high temperatures and strong acid catalysts.[4] The use of lipases for ester synthesis presents a more sustainable approach, offering high specificity, mild reaction conditions, and reduced environmental impact.[5][6] Immobilized lipases, in particular, offer the advantages of easy separation from the reaction mixture and potential for reuse, making the process more cost-effective.[7][8]

Comparative Data of Lipase-Catalyzed Ester Synthesis

To provide a basis for the optimization of this compound synthesis, the following table summarizes typical reaction conditions and outcomes for the synthesis of other relevant esters using immobilized lipases.

| Ester Product | Lipase Source | Acyl Donor | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Octyl formate | Novozym 435 | Formic acid | Octanol | 1:7 | 40 | 1 | 96.51 | [8] |

| Pentyl nonanoate | Rhizomucor miehei | Nonanoic acid | Pentanol | 1:9 | 45 | 2.5 | 86.08 | [5] |

| Octyl hydroxyphenylpropionate | Novozym 435 | 3-(4-hydroxyphenyl)propanoic acid | Octanol | - | 52.9 | 58.2 | 95.9 | [9] |

| β-sitostanol esters | Ophiostoma piceae | C16-C18 fatty acids | β-sitostanol | - | - | - | 86-97 | [10] |

| Adipate esters | Novozym 435 | Adipic acid | Butanol isomers | - | - | 2.25 | >96 | [11] |

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

References

- 1. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]

- 2. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Optimization of lipase-catalyzed synthesis of β-sitostanol esters by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas chromatography-mass spectrometry (GC-MS) analysis of 8-Methylnonyl nonanoate

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 8-Methylnonyl nonanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No. 109-32-0) is a branched-chain ester with applications as an intermediate in organic synthesis, a component in specialty chemicals, and potentially in the formulation of pharmaceuticals and fragrances.[1][2][3][4] The protocols provided herein are intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the identification and quantification of this compound. This document outlines sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

This compound (C19H38O2) is a fatty acid ester characterized by its branched alkyl chain, which imparts unique physical and chemical properties compared to its linear counterparts.[4][5] These properties, such as altered melting points and viscosity, make it a valuable component in various industrial applications.[5] Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive identification based on mass spectral data.[5] This application note provides a standardized protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For a pure standard or a simple organic solution, a direct injection following dilution is sufficient. For more complex matrices, an extraction step is necessary.

Protocol 1: Direct Dilution of Standard

-

Solvent Selection: Use a high-purity volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[6]

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

-

Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Transfer: Transfer an aliquot of the final dilution into a 2 mL autosampler vial for GC-MS analysis.[6]

Protocol 2: Solvent Extraction from a Liquid Matrix (e.g., cosmetic formulation)

-

Sample Collection: Accurately measure 1 mL of the liquid sample into a 15 mL centrifuge tube.

-

Solvent Addition: Add 5 mL of hexane to the tube.

-

Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Drying (Optional): Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.

-

Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and are based on typical conditions for long-chain fatty acid esters.[7][8]

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (Split ratio 20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temp. | 280 °C |

| Mass Scan Range | m/z 40-500 |

| Solvent Delay | 4 min |

Data Presentation

Quantitative analysis should be performed by generating a calibration curve from the peak areas of the prepared standards versus their concentrations. The concentration of this compound in unknown samples can then be determined from this curve.

Table 2: Representative Quantitative Data for Calibration Curve

| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,542 |

| 50 | 759,881 |

| 100 | 1,522,345 |

Note: The data presented in this table is for illustrative purposes only and should be generated by the user for their specific instrument and conditions.

Visualization

The following diagrams illustrate the logical workflow of the GC-MS analysis and a conceptual representation of the separation and detection process.

Caption: Experimental workflow for GC-MS analysis.

Caption: Conceptual diagram of GC-MS separation and detection.

Conclusion

The protocols and parameters outlined in this application note provide a robust framework for the reliable analysis of this compound by GC-MS. The detailed experimental procedures and instrument settings are designed to yield high-quality data for both qualitative identification and quantitative assessment. Researchers and analysts can adapt these methods to suit their specific instrumentation and sample matrices to achieve accurate and reproducible results.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Understanding 8-Methylnonyl Nonan-1-Oate: An Insight into Its Role in Pharmaceutical Chemistry-BERI PHARMA CO., LTD. [en.zhberi.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 109-32-0 | Benchchem [benchchem.com]

- 6. scioninstruments.com [scioninstruments.com]

- 7. agilent.com [agilent.com]

- 8. science-share.com [science-share.com]

Application Notes and Protocols: Purification of Synthetic 8-Methylnonyl nonanoate

Abstract

This document provides a detailed protocol for the purification of synthetically prepared 8-Methylnonyl nonanoate. The protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The procedure outlines the removal of unreacted starting materials, catalysts, and byproducts from the crude reaction mixture to yield a high-purity final product. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a quality control method using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C19H38O2) is an ester that finds applications in various industries, including as a specialty solvent and lubricant.[1] It is typically synthesized via Fischer-Speier esterification of nonanoic acid and 8-methylnonanol, often in the presence of an acid catalyst such as sulfuric acid.[2] The crude product from this synthesis contains the desired ester along with unreacted starting materials, the acid catalyst, and water. This protocol details a robust purification procedure to isolate this compound with high purity.

Materials and Reagents

-

Crude this compound reaction mixture

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography, 60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Round-bottom flasks

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

-

Vacuum distillation apparatus

-

GC-MS system

Experimental Protocol

The purification of this compound is a multi-step process involving an initial work-up followed by a final purification step, which can be either column chromatography or vacuum distillation depending on the scale and required purity.

3.1. Work-up: Neutralization and Washing

-

Transfer the crude reaction mixture to a separatory funnel.

-

Dilute the mixture with an equal volume of diethyl ether.

-

Add saturated sodium bicarbonate solution in small portions to neutralize the acidic catalyst. Gently swirl the funnel after each addition and vent frequently to release the generated CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases.